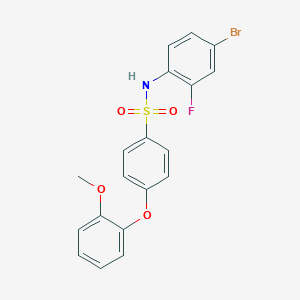

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Description

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-bromo-2-fluorophenyl group attached to the sulfonamide nitrogen and a 4-(2-methoxyphenoxy) substituent on the benzene ring. Its molecular formula is C₁₉H₁₄BrFNO₄S (calculated molecular weight: 459.29 g/mol). This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism properties .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFNO4S/c1-25-18-4-2-3-5-19(18)26-14-7-9-15(10-8-14)27(23,24)22-17-11-6-13(20)12-16(17)21/h2-12,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYIGMGPJHEIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12BrFNO3S

- Molecular Weight : 349.21 g/mol

- CAS Number : 105942-08-3

- Chemical Structure : The compound features a sulfonamide group attached to a biphenyl structure, which is significant for its biological interactions.

The biological activity of N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide can be attributed to its ability to interact with various biological targets:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has shown potential as an inhibitor of PTPs, which are critical in regulating cellular signaling pathways. Inhibiting these enzymes can lead to enhanced insulin signaling and improved glucose metabolism, making it a candidate for diabetes treatment .

- Anticancer Activity : Preliminary studies suggest that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

- Diabetes Model : In a study involving diabetic mouse models, compounds structurally related to N-(4-bromo-2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide improved insulin sensitivity and glucose tolerance. This was linked to the modulation of gene expression related to insulin signaling pathways, such as IRS1 and PPAR-α .

- Cancer Cell Lines : A series of experiments on breast cancer cell lines showed that sulfonamide derivatives could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis, highlighting the compound's potential as an anticancer agent .

- Inflammation Studies : In vitro studies demonstrated that related compounds could inhibit the production of TNF-α and IL-6 in macrophages, suggesting their role in reducing inflammation and providing a basis for further exploration in chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| PTP Inhibition | Enhanced insulin signaling | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduced cytokine levels |

Table 2: Related Compounds and Their Activities

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | PTP Inhibition | 0.68 |

| N-benzyl-N-(2-hydroxy-2-phenylethyl)-sulfonamide | Insulin Sensitization | 5.0 |

| 4-Bromo-3-carboxymethoxy-thiophene | Anticancer | 0.72 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure combines a halogenated aryl group (4-bromo-2-fluorophenyl) and a methoxyphenoxy group, both of which influence its physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Halogenation : Bromine and fluorine substituents enhance lipophilicity and metabolic stability, as seen in bosentan derivatives .

Comparison of Yields and Purity :

- Bosentan intermediates (e.g., BO-3) achieve >90% purity via UHPLC .

- Brominated analogs () report yields of 70–85% with characterization by NMR and IR .

Key Trends :

- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro, bromo) enhance microbial target binding .

- Anticancer Potential: Methoxyphenoxy and halogenated groups correlate with improved cytotoxicity .

Physicochemical Properties

Melting Points and Solubility :

- Bosentan monohydrate: Melting point 125–127°C; soluble in methanol .

- N-(4-Bromophenyl)benzenesulfonamide: MP 165–167°C; low aqueous solubility .

- Target Compound (predicted): Higher lipophilicity (LogP ~3.5) due to bromo/fluoro substituents.

Spectroscopic Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.